

Spectroscopic Profile of Ferrugine and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Ferrugine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of **Ferrugine**, a tropane alkaloid, and its derivatives. The information presented herein is crucial for the identification, quantification, and structural elucidation of these compounds in various research and development settings. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and provides visual representations of relevant workflows.

Introduction to Ferrugine

Ferrugine, with the chemical formula $C_{15}H_{19}NO$, is a tropane alkaloid characterized by an 8-azabicyclo[3.2.1]octane nucleus. Its systematic IUPAC name is (8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. The structural elucidation and confirmation of **Ferrugine** and its derivatives rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Ferrugine

The following tables summarize the key spectroscopic data for **Ferrugine**, compiled from verified scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ferrugine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.95 - 7.92	m	-	2 x Ar-H
7.55 - 7.40	m	-	3 x Ar-H
3.65	t	4.0	H-2
3.23	t	4.0	H-1
3.18	t	4.0	H-5
2.29	s	-	N-CH ₃
2.25 - 2.15	m	-	1 x H-6, 1 x H-7
2.10 - 2.00	m	-	1 x H-4
1.85 - 1.75	m	-	1 x H-4
1.65 - 1.50	m	-	1 x H-6, 1 x H-7
1.45 - 1.35	m	-	H-3

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data for **Ferrugine**

Chemical Shift (δ , ppm)	Assignment
200.1	C=O
137.9	Ar-C
132.5	Ar-CH
128.2	2 x Ar-CH
128.1	2 x Ar-CH
62.1	C-1
61.8	C-5
53.0	C-2
41.8	N-CH ₃
38.6	C-4
27.5	C-3
25.8	C-7
25.7	C-6

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **Ferrugine**

Wavenumber (ν_{max} , cm^{-1})	Intensity	Assignment
2945	Strong	C-H stretch (aliphatic)
1680	Strong	C=O stretch (ketone)
1597	Medium	C=C stretch (aromatic)
1448	Medium	C-H bend (aliphatic)
1280	Strong	C-N stretch
700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Ferrugine**

m/z	Relative Intensity (%)	Assignment
229	45	$[\text{M}]^+$
124	100	$[\text{M} - \text{C}_7\text{H}_5\text{O}]^+$
105	80	$[\text{C}_7\text{H}_5\text{O}]^+$
82	95	$[\text{C}_5\text{H}_8\text{N}]^+$
77	30	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of **Ferrugine**. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Ferrugine** sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 16 ppm
 - Acquisition Time: 2.048 s
 - Relaxation Delay: 1.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.08 s
 - Relaxation Delay: 2.0 s
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of CDCl_3 for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the purified **Ferrugine** sample is prepared on a potassium bromide (KBr) disc.

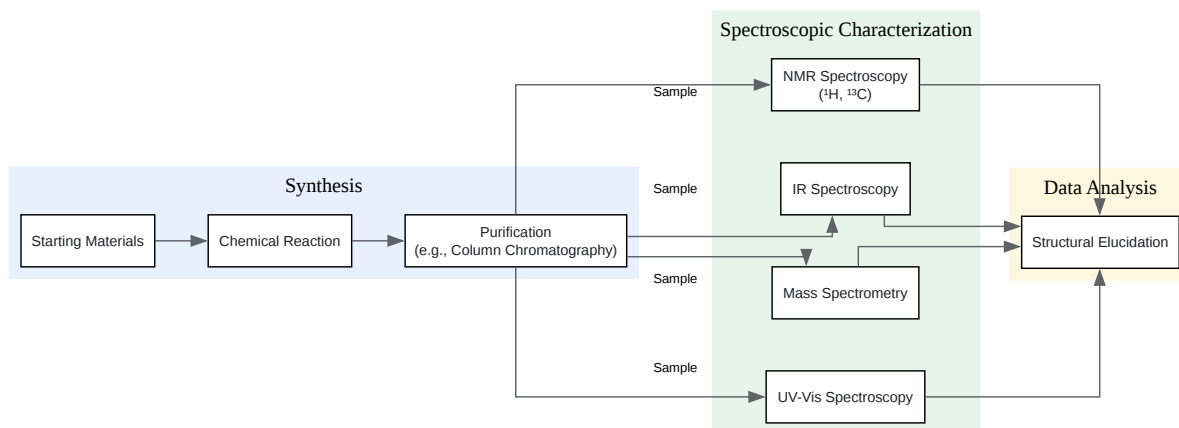
- Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent, equipped with a universal ATR sampling accessory.
- Acquisition:
 - Scan Range: 4000-400 cm^{-1}
 - Number of Scans: 16
 - Resolution: 4 cm^{-1}
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the purified **Ferrugine** sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) with an electrospray ionization (ESI) source.
- Acquisition (Positive Ion Mode):
 - Ionization Mode: ESI+
 - Capillary Voltage: 3.5 kV
 - Sheath Gas Flow Rate: 40 arbitrary units
 - Auxiliary Gas Flow Rate: 10 arbitrary units
 - Scan Range: m/z 50-500
- Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of **Ferrugine**.

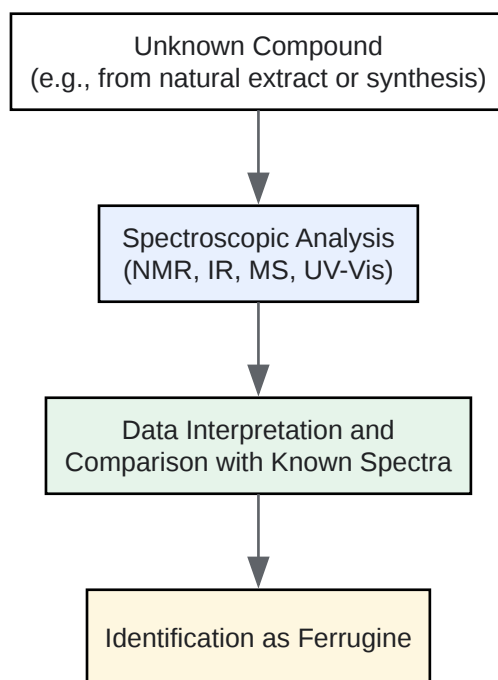


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Caption: General workflow for the synthesis and spectroscopic characterization of **Ferrugine**.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information on the specific signaling pathways directly modulated by **Ferrugine** or its derivatives. The primary focus of research has been on its synthesis and structural characterization. The logical relationship in its analysis follows a standard chemical identification process as depicted in the workflow diagram.



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Caption: Logical flow for the identification of **Ferrugine** using spectroscopic methods.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a comprehensive resource for the characterization of **Ferrugine**. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation. As research into the biological activities of **Ferrugine** and its derivatives progresses, this foundational spectroscopic information will be invaluable for future studies in drug discovery and development.

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